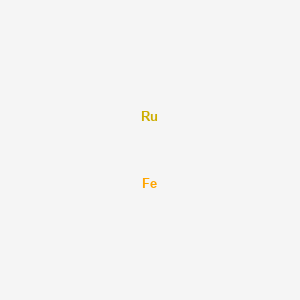
Iron--ruthenium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron–ruthenium (1/1) is an intermetallic compound composed of iron and ruthenium in equal proportions. This compound is known for its unique catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of iron and ruthenium results in a compound that exhibits enhanced stability and reactivity compared to its individual components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iron–ruthenium (1/1) typically involves the reduction of iron and ruthenium oxides. One common method is the hydrogen reduction of a mixed oxide system. The process involves mixing aqueous solutions of iron nitrate (Fe(NO₃)₃·9H₂O) and ruthenium hydroxide chloride (RuOHCl₃), followed by precipitation with ammonia at a pH of 8. The resulting precipitate is dried at 140°C and then calcined in air with a stepwise increase in temperature up to 700°C .
Industrial Production Methods: In industrial settings, the production of iron–ruthenium catalysts often involves similar reduction processes. The use of hydrogen as a reducing agent is common due to its efficiency in producing high-purity metal catalysts. The process parameters, such as temperature and reduction time, are optimized to achieve the desired catalytic properties.
Analyse Des Réactions Chimiques
Types of Reactions: Iron–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions:
Oxidation: Iron–ruthenium can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen is commonly used as a reducing agent to convert iron and ruthenium oxides to their metallic forms.
Substitution: The compound can participate in substitution reactions with various ligands, leading to the formation of different coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of iron–ruthenium oxides typically yields metallic iron and ruthenium, while oxidation can produce various oxides and hydroxides.
Applications De Recherche Scientifique
Iron–ruthenium (1/1) has a wide range of applications in scientific research, including:
Electrocatalysis: Ruthenium-based catalysts, including iron–ruthenium, are employed in hydrogen evolution reactions (HER) for clean hydrogen production.
Biomedical Research: Ruthenium complexes have shown potential as anticancer agents, and iron–ruthenium compounds are being explored for their biological activity.
Material Science: The unique properties of iron–ruthenium make it suitable for the development of advanced materials with enhanced mechanical and chemical stability.
Mécanisme D'action
The mechanism of action of iron–ruthenium (1/1) in catalytic processes involves the interaction of the metal atoms with reactant molecules. The compound’s catalytic activity is attributed to the formation of active sites on the metal surface, which facilitate the adsorption and activation of reactants. In biological systems, ruthenium complexes can interact with cellular components, leading to various biochemical effects, such as DNA binding and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Iron–platinum (1/1): Similar to iron–ruthenium, iron–platinum compounds are used in catalysis and have unique electronic properties.
Iron–palladium (1/1): This compound is also employed in catalytic applications and exhibits distinct reactivity compared to iron–ruthenium.
Ruthenium–osmium (1/1): Ruthenium–osmium compounds share some catalytic properties with iron–ruthenium but differ in their stability and reactivity.
Uniqueness: Iron–ruthenium (1/1) stands out due to its balanced combination of stability and catalytic activity. The presence of both iron and ruthenium enhances the compound’s ability to participate in a wide range of chemical reactions, making it a versatile material for various applications.
Propriétés
Numéro CAS |
168979-18-8 |
|---|---|
Formule moléculaire |
FeRu |
Poids moléculaire |
156.9 g/mol |
Nom IUPAC |
iron;ruthenium |
InChI |
InChI=1S/Fe.Ru |
Clé InChI |
ITXSHZFXAHDNMK-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
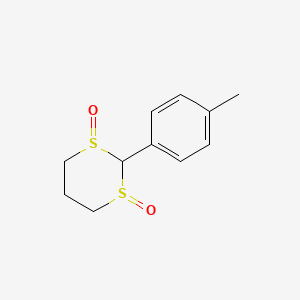

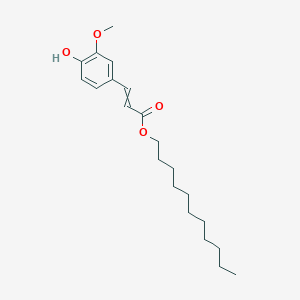
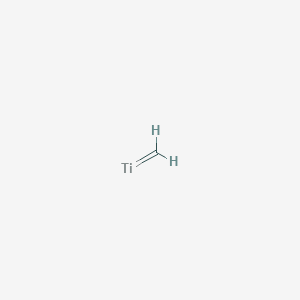
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
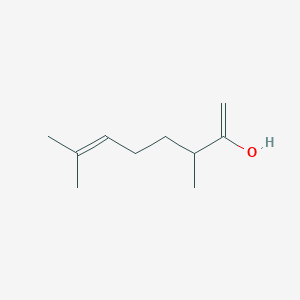
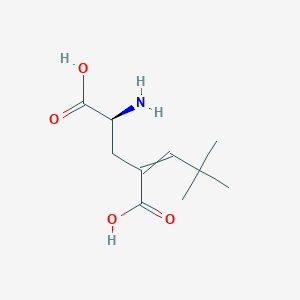
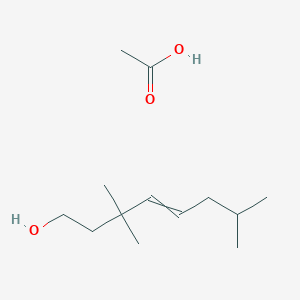
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
